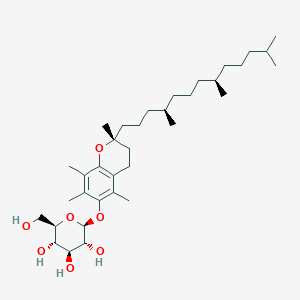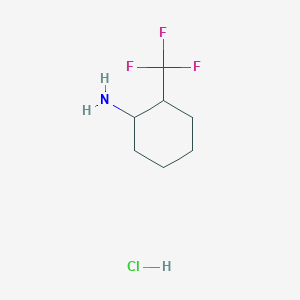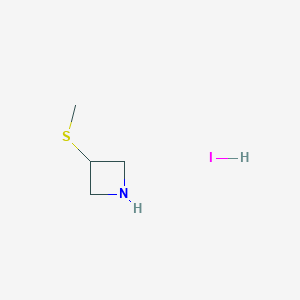
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one typically involves a multi-step process:
Starting Material: The synthesis begins with the preparation of the quinazolinone core structure.
Propargylation: The prop-2-yn-1-yl group is introduced via a propargylation reaction. This step involves the use of propargyl bromide and a base such as cesium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
化学反応の分析
Types of Reactions
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to new functional groups.
Cyclization: The prop-2-yn-1-yl group can participate in cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazolinone derivatives with different functional groups, while cyclization reactions can result in complex polycyclic structures.
科学的研究の応用
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit specific cancer cell lines.
Biological Studies: The compound is used in biological assays to investigate its effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of 7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the prop-2-yn-1-yl group play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the modulation of specific signaling pathways.
類似化合物との比較
Similar Compounds
7-Bromo-3-(6-bromopyridazin-3-yl)-2H-chromen-2-one: Another brominated compound with potential anticancer properties.
7-Bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: A structurally related compound with similar synthetic routes and biological activities.
Uniqueness
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a prop-2-yn-1-yl group
特性
分子式 |
C11H7BrN2O |
|---|---|
分子量 |
263.09 g/mol |
IUPAC名 |
7-bromo-3-prop-2-ynylquinazolin-4-one |
InChI |
InChI=1S/C11H7BrN2O/c1-2-5-14-7-13-10-6-8(12)3-4-9(10)11(14)15/h1,3-4,6-7H,5H2 |
InChIキー |
KVGGZOPOICMFEQ-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C=NC2=C(C1=O)C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate](/img/structure/B12071315.png)

![7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12071321.png)


![Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12071351.png)
![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)




